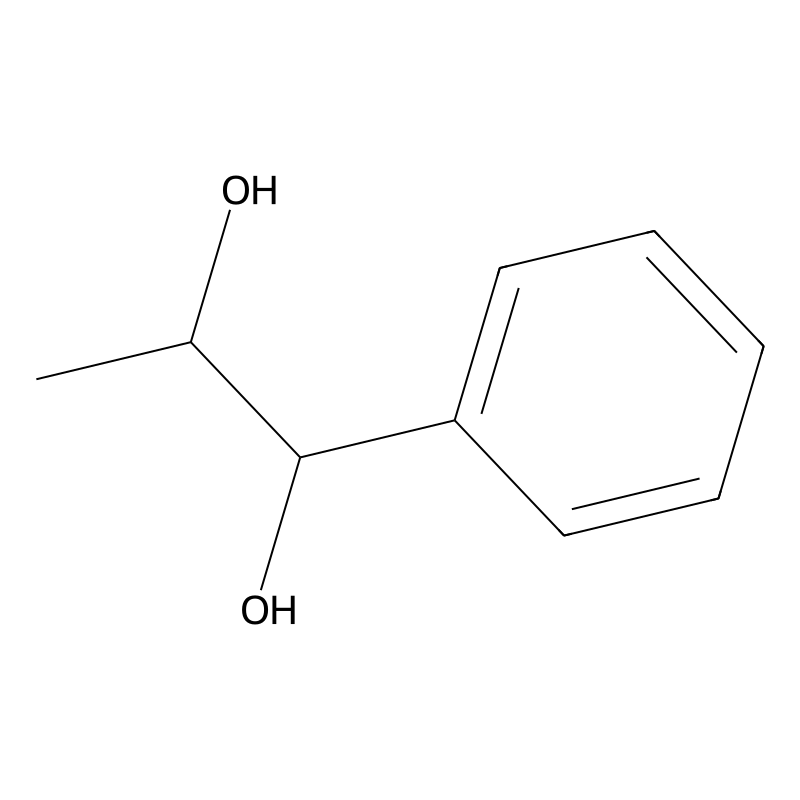

1-Phenylpropane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1-Phenyl-1,2-propanediol (also known as 1-phenylpropane-1,2-diol) is a relatively simple molecule with the chemical formula C₉H₁₂O₂. Its synthesis has been reported in various research studies using different methods, such as reduction of ketones or epoxides, and aldol condensation reactions [, ].

Characterizing newly synthesized compounds is crucial in research. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of 1-phenyl-1,2-propanediol [].

1-Phenylpropane-1,2-diol, also known as 1-phenyl-1,2-propanediol, is an organic compound with the molecular formula and a molecular weight of approximately 152.19 g/mol. This compound features a phenyl group attached to a propane backbone with two hydroxyl groups located on adjacent carbon atoms, making it a vicinal diol. Its structure can be represented as follows:

textOH |C6H5-C-CH-CH3 | OH

The compound exists in multiple stereoisomeric forms due to the presence of chiral centers at the 1 and 2 positions of the propane chain. The stereochemistry plays a crucial role in its biological activity and chemical reactivity.

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or ketones.

- Esterification: Reaction with carboxylic acids can yield esters.

- Dehydration: Under acidic conditions, it may undergo dehydration to form alkenes.

- Reduction: It can be reduced further to form more saturated alcohols.

These reactions are often catalyzed by specific enzymes or chemical reagents, influencing the yield and selectivity of the products.

Research indicates that 1-phenylpropane-1,2-diol exhibits various biological activities. It has been studied for its potential as:

- Antioxidant: The compound may scavenge free radicals, contributing to its antioxidant properties.

- Antimicrobial agent: Some studies suggest it possesses antibacterial and antifungal properties.

- Pharmaceutical intermediate: Its unique structure makes it a valuable intermediate in synthesizing various pharmaceutical compounds.

The biological effects are often related to its stereochemistry, with different isomers exhibiting distinct activities.

Several methods have been developed for synthesizing 1-phenylpropane-1,2-diol:

- Enzymatic Synthesis: Utilizing alcohol dehydrogenases from microorganisms like Lactobacillus brevis allows for stereoselective production of specific isomers from substrates such as (S)-2-hydroxypropiophenone. This method often includes coenzyme regeneration systems to enhance yield .

- Chemical Synthesis: Traditional synthetic routes involve starting materials like benzaldehyde and acetaldehyde through multi-step reactions that may include reduction and protection-deprotection strategies .

- Fermentation Processes: Certain strains of yeast can convert diketones into optically active alcohols through fermentation processes .

The applications of 1-phenylpropane-1,2-diol span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its unique structural properties.

- Cosmetics: Its moisturizing properties make it suitable for use in skincare formulations.

- Food Industry: Potential applications include flavoring agents or preservatives due to its antimicrobial properties.

Interaction studies involving 1-phenylpropane-1,2-diol focus on its biochemical interactions with enzymes and other biological molecules. For instance:

- Studies have demonstrated its interaction with alcohol dehydrogenase, influencing reaction pathways in biotransformations.

- Research into its effects on cellular processes suggests potential applications in metabolic engineering and synthetic biology.

Several compounds share structural similarities with 1-phenylpropane-1,2-diol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Propanediol | Vicinal diol | Commonly used as a solvent and antifreeze agent |

| Erythro-1-phenylpropane-1,2-diol | Chiral vicinal diol | Specific stereochemistry conferring unique properties |

| Benzyl alcohol | Monohydric alcohol | Lacks a second hydroxyl group but shares phenyl moiety |

| Glycerol | Triol | Contains three hydroxyl groups; more hydrophilic |

Uniqueness of 1-Phenylpropane-1,2-diol

The uniqueness of 1-phenylpropane-1,2-diol lies in its specific arrangement of hydroxyl groups on a phenyl-substituted propane backbone. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. The ability to produce multiple stereoisomers adds another layer of complexity and utility in pharmaceutical applications.